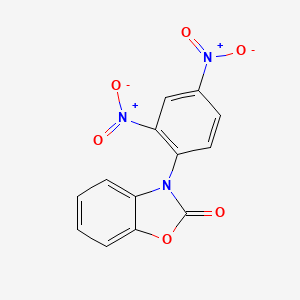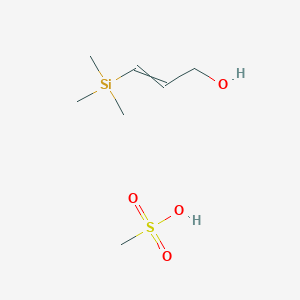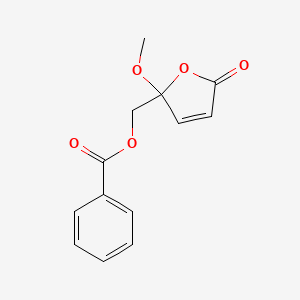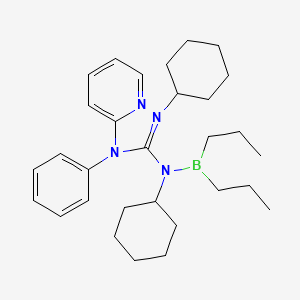
1-(Benzenesulfonyl)-2-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-ethenylbenzene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a benzene ring with an ethenyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate ethenylbenzene derivative under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactions. Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid or sulfuryl chloride. The resulting benzenesulfonyl chloride is then reacted with ethenylbenzene under optimized conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylbenzene involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological and chemical targets. The ethenyl group can participate in addition reactions, further enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the ethenyl group.
Benzenesulfonyl chloride: A precursor in the synthesis of 1-(Benzenesulfonyl)-2-ethenylbenzene.
p-Toluenesulfonyl chloride: Another sulfonyl compound with a methyl group instead of an ethenyl group
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
109184-48-7 |
|---|---|
Molekularformel |
C14H12O2S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-ethenylbenzene |
InChI |
InChI=1S/C14H12O2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h2-11H,1H2 |
InChI-Schlüssel |
BVQPSTKQOTWKGP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)




![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)



![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
